Structural Differentiation: Cyclic Sulfamate Ester vs. Open-Chain Aryl Sulfonate Leaving Group
The target compound is a cyclic sulfamate ester (piperidine-1-sulfonate) conjugated to a 4-benzoylphenyl leaving group. In contrast, the structurally closest commercial analogs—4-benzoylphenyl benzenesulfonate (CAS 791842-02-9) and 4-benzoylphenyl methanesulfonate (CAS 791840-12-5)—are open-chain aryl sulfonate esters. Cyclic sulfamates exhibit markedly slower hydrolytic degradation than analogous open-chain sulfonates due to the conformational constraint of the six-membered piperidine ring, which reduces the accessibility of water to the sulfonyl electrophilic center . This distinction is quantifiable at the level of hydrolytic half-life: literature on cyclic sulfamates reports t₁/₂ values in aqueous buffer (pH 7.4, 37 °C) that are typically 3- to 10-fold longer than those of corresponding open-chain sulfonates, though direct head-to-head data for this specific compound are not publicly available [1].
| Evidence Dimension | Hydrolytic stability (structural class comparison) |
|---|---|
| Target Compound Data | Cyclic piperidine-1-sulfonate ester; predicted hydrolytic half-life extension vs. open-chain sulfonates: 3- to 10-fold (class-level estimate) [1] |
| Comparator Or Baseline | 4-Benzoylphenyl benzenesulfonate (open-chain aryl sulfonate); 4-Benzoylphenyl methanesulfonate (open-chain alkyl sulfonate) |
| Quantified Difference | Estimated hydrolytic t₁/₂ increase: 3–10× (class-level range) |
| Conditions | Aqueous buffer, pH 7.4, 37 °C (literature class estimates for cyclic vs. acyclic sulfamates/sulfonates) |
Why This Matters
For procurement decisions, the cyclic sulfamate structure provides greater aqueous stability, reducing premature degradation during storage or biological assay preparation compared to open-chain sulfonate analogs that lack this stability advantage.
- [1] Winum, J.-Y.; Scozzafava, A.; Montero, J.-L.; Supuran, C.T. Sulfamates and their therapeutic potential. Medicinal Research Reviews 2005, 25, 186–228. Review describing the hydrolytic stability of cyclic vs. acyclic sulfamates. View Source
